

3-Aminopyridine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminopyridine

Cat. No.: B7737350

[Get Quote](#)

An In-depth Technical Guide to **3-Aminopyridine**

Introduction

3-Aminopyridine (3-AP), also known by its IUPAC name pyridin-3-amine, is an organic compound belonging to the aminopyridine family.[1] It consists of a pyridine ring with an amino group attached to the third position.[1] This colorless to light yellow crystalline solid is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][3][4] In the field of medicine and neuroscience, **3-Aminopyridine** is particularly noted for its activity as a potassium channel blocker, which underlies its therapeutic potential in certain neurological disorders.[1]

Chemical Structure and Identifiers

The fundamental structure of **3-Aminopyridine** features an amino group (-NH₂) substituted on the C3 position of the pyridine ring. This arrangement influences its chemical reactivity and biological interactions.[1]

Identifier	Value
IUPAC Name	pyridin-3-amine[5]
Common Names	3-Pyridinamine, β -Aminopyridine, m-Aminopyridine[6][7]
CAS Number	462-08-8[8][9]
Molecular Formula	C ₅ H ₆ N ₂ [1][9]
Molecular Weight	94.11 g/mol [1][5]
SMILES	C1=CC(=CN=C1)N[5][8]
InChI Key	CUYKNJBYIJFRCU-UHFFFAOYSA-N[5][8]
PubChem CID	10009[5]
EC Number	207-322-2[8]

Physicochemical Properties

3-Aminopyridine presents as a white to yellow-brown crystalline solid, often in the form of flakes, with a characteristic unpleasant odor.[5][6][10] It is stable under standard conditions and soluble in water, alcohol, and benzene.[2][8][11]

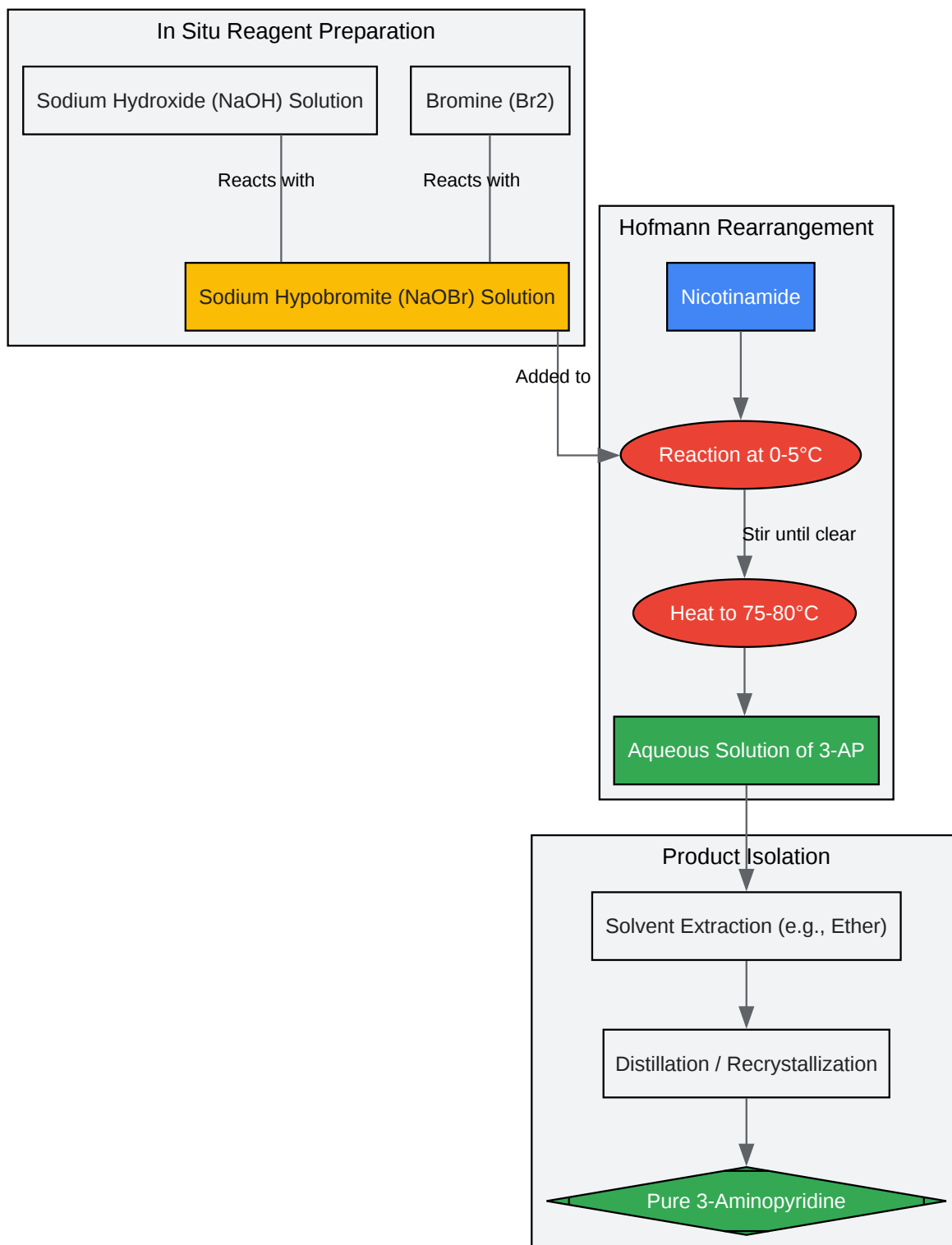
Property	Value
Appearance	White to yellow-brown crystals/flakes[5][6][10]
Melting Point	60-65 °C (140-149 °F)[8][10][11][12]
Boiling Point	248-252 °C (478-486 °F)[1][8][11]
Solubility in Water	>1000 g/L[2][8]
pKa	6.04 (at 25°C)[4]
LogP (Octanol/Water)	0.11[11][13]
Vapor Pressure	0.43 mmHg[5]
Density	1.107 g/cm ³ [11]
Flash Point	88-124 °C (190.4-255 °F)[6][8]
Autoignition Temperature	628 °C (1,162 °F)[8]

Synthesis and Experimental Protocols

Several synthetic routes to **3-Aminopyridine** have been established. The most common and well-documented industrial method is the Hofmann rearrangement of nicotinamide.[1][8] Other methods include the reduction of 3-nitropyridine and the reaction of 3-bromopyridine with ammonia.[1]

Synthesis via Hofmann Rearrangement of Nicotinamide

This method involves the reaction of nicotinamide with sodium hypobromite, which is prepared in situ from bromine and sodium hydroxide.[8] The amide is converted to an intermediate isocyanate, which then hydrolyzes to form the primary amine.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Aminopyridine** via Hofmann rearrangement.

Detailed Experimental Protocol (Hofmann Rearrangement)

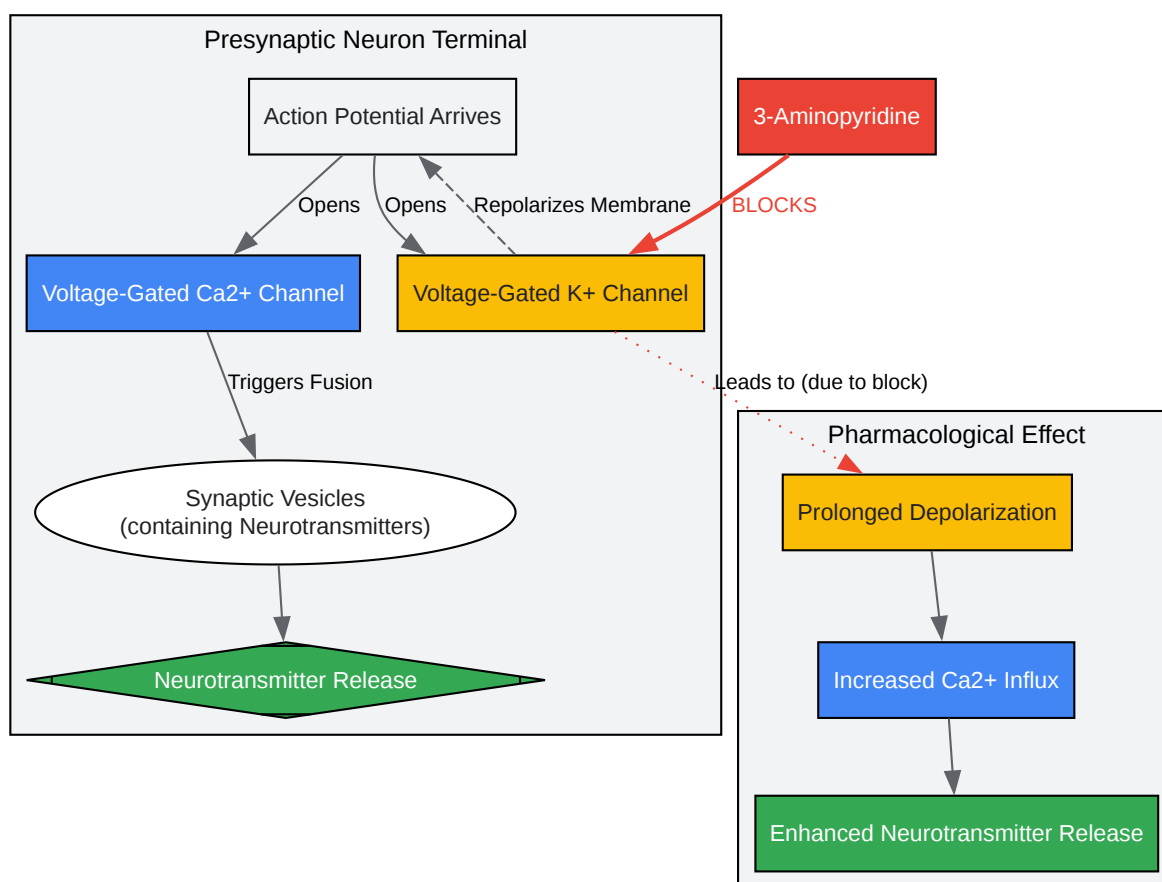
This protocol is adapted from established organic synthesis procedures.^[14]

- **Preparation of Sodium Hypobromite Solution:** In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 ml of water. With stirring, add 95.8 g (0.6 moles) of bromine. Maintain the temperature at 0°C.
- **Reaction:** To the cold sodium hypobromite solution, add 60 g (0.49 moles) of finely powdered nicotinamide all at once with vigorous stirring. The temperature of the mixture will rise. After the initial reaction subsides, continue stirring for an additional 15-20 minutes.
- **Rearrangement:** Remove the ice bath and warm the solution to 75-80°C with stirring for approximately 45 minutes.
- **Work-up and Extraction:** Cool the solution to room temperature and saturate it with about 170 g of sodium chloride. Extract the product from the aqueous solution using a continuous liquid-liquid extractor with ether for 15-20 hours.
- **Purification:** Dry the ether extract over sodium hydroxide pellets. Remove the ether by distillation from a steam bath. The crude product crystallizes upon cooling.
- **Recrystallization:** Dissolve the crude product in a hot mixture of benzene (320 ml) and ligroin (80 ml). Add activated charcoal (5 g) and sodium hydrosulfite (2 g) and heat for 20 minutes. Filter the hot solution and allow it to cool slowly. The product will crystallize as white crystals. The final yield of pure **3-aminopyridine** (m.p. 63–64°C) is typically in the range of 61-65%.^[14]

Biological Activity and Mechanism of Action

3-Aminopyridine and its isomer 4-aminopyridine are known as potent voltage-gated potassium (K⁺) channel blockers.^{[1][15]} By blocking these channels in neurons, they prolong the duration of the action potential. This extended depolarization enhances the influx of calcium (Ca²⁺) into the presynaptic terminal, which in turn increases the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.^[1] This mechanism is the basis for its investigation

and use in treating neurological conditions characterized by impaired synaptic transmission, like multiple sclerosis.[1]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **3-Aminopyridine** as a potassium channel blocker.

Beyond its effects on potassium channels, **3-Aminopyridine** and its derivatives have been investigated for other biological activities. Studies have highlighted potential antimicrobial and antitumor properties.[1] Some derivatives have shown antibacterial activity against strains like *Haemophilus influenzae*. [1] In cancer research, its ability to form complexes with transition metals enhances cytotoxicity against cancer cells.[1] One of its derivatives, **3-aminopyridine-**

2-carboxaldehyde thiosemicarbazone (3-AP), acts as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, making it a target for anticancer therapies.[1][16]

Applications

The unique chemical and biological properties of **3-Aminopyridine** make it a valuable compound in various sectors.

- **Pharmaceuticals:** It serves as a key intermediate in the synthesis of various drugs.[3] Its potassium channel-blocking activity is leveraged in treatments for neurological disorders.[1]
- **Agrochemicals:** It is used in the production of herbicides and fungicides and as a plant growth regulator.[3]
- **Dyes and Colorants:** **3-Aminopyridine** is an intermediate in the manufacture of dyes.[3][4]
- **Materials Science:** It is involved in the chemistry of photosensitizers, luminescent materials, and liquid crystals.[3][4]
- **Chemical Synthesis:** It is used as a monomer for polymerization and as a ligand in coordination chemistry.[3][4]

Safety and Handling

3-Aminopyridine is classified as a toxic substance and must be handled with appropriate safety precautions.[2][11] It is harmful if swallowed, inhaled, or in contact with skin.[11]

Safety Aspect	Information
GHS Hazard Statements	H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure)[8]
Signal Word	Danger[8]
Personal Protective Equipment (PPE)	Chemical safety goggles, protective gloves, respirator (e.g., NIOSH N95), protective clothing[11]
Incompatibilities	Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides[11]
Storage	Store in a tightly closed container in a dry, well-ventilated area away from incompatible substances.[2][11] It is known to be hygroscopic and air-sensitive.[2][4]
Target Organs	Nervous system, respiratory system[11]

In case of exposure, immediate medical attention is required. Contaminated clothing should be removed immediately, and affected areas should be washed thoroughly with water.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 4. 3-Aminopyridine | 462-08-8 [amp.chemicalbook.com]
- 5. 3-Aminopyridine | C₅H₆N₂ | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 7. 3-Aminopyridine [webbook.nist.gov]
- 8. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. 3-アミノピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. 462-08-8 CAS | 3-AMINOPYRIDINE | Laboratory Chemicals | Article No. 1075B [lobachemie.com]
- 13. 3-aminopyridine [stenutz.eu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 16. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Aminopyridine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7737350#3-aminopyridine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com